2-Cyclopropylpyridin-4-ol: Structural Dynamics, Synthesis, and Medicinal Utility
2-Cyclopropylpyridin-4-ol: Structural Dynamics, Synthesis, and Medicinal Utility
Topic: Chemical Structure and Properties of 2-Cyclopropylpyridin-4-ol Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists
Executive Summary
2-Cyclopropylpyridin-4-ol (CAS: Not widely listed as a commodity chemical; see CID 45787866) represents a specialized heterocyclic scaffold in modern drug discovery.[1][2] It serves as a critical bioisostere for 2-isopropylpyridin-4-ol derivatives, offering improved metabolic stability and rigidified vector geometry. This guide analyzes its tautomeric behavior, validated synthetic pathways, and physicochemical profile, providing a roadmap for its integration into kinase inhibitor and GPCR ligand campaigns.[2]
Chemical Identity & Structural Analysis[2][3][4]
Nomenclature and Identifiers[1][5][6]
-
IUPAC Name: 2-Cyclopropylpyridin-4-ol
-
Alternative Name: 2-Cyclopropyl-1H-pyridin-4-one (Tautomer)[1]
-
Molecular Formula: C
H NO
Tautomeric Equilibrium (The "Pyridone Paradox")
A critical error in modeling this scaffold is treating it purely as a hydroxy-pyridine.[1][3] In the solid state and in polar solvents (water, DMSO, methanol), the equilibrium overwhelmingly favors the 4-pyridone (lactam) tautomer over the 4-hydroxypyridine (lactim) form.[1][3] This preference is driven by the aromaticity of the pyridone ring and strong intermolecular hydrogen bonding.
-
Implication for Docking: When docking this fragment into protein active sites, researchers must evaluate both tautomers. The pyridone form acts as a hydrogen bond acceptor at the carbonyl oxygen and a donor at the N-H, whereas the hydroxypyridine form reverses this polarity (Donor at OH, Acceptor at N).[3]
Figure 1: Tautomeric equilibrium shifting toward the pyridone species in physiological conditions.[1][3]
The Cyclopropyl Moiety
The cyclopropyl group at the C2 position is not merely a spacer. It exhibits:
- -Hole Interactions: The strained ring can engage in weak electronic interactions with backbone carbonyls.[2]
-
Metabolic Blocking: Unlike an isopropyl group, the cyclopropyl ring lacks easily abstractable benzylic protons, significantly reducing susceptibility to CYP450-mediated oxidation.
-
Rigidity: It locks the C2-substituent vector, reducing the entropic penalty upon binding compared to flexible alkyl chains.[2]
Physicochemical Properties[1][4][7][8][9][10]
The following data aggregates predicted and analog-based experimental values essential for ADME profiling.
| Property | Value / Range | Context |
| LogP (Calculated) | 0.7 – 1.2 | Moderately lipophilic; good membrane permeability potential.[1][2] |
| pKa (Acidic) | ~11.0 | Deprotonation of the OH/NH group (forming the anion).[1][3] |
| pKa (Basic) | ~3.2 | Protonation of the pyridine nitrogen (forming the cation).[1][3] |
| Solubility | Moderate (Water) | High solubility in DMSO, MeOH; limited in non-polar alkanes due to H-bonding.[1][2][3] |
| H-Bond Donors | 1 | NH (pyridone) or OH (pyridinol).[1][3] |
| H-Bond Acceptors | 2 | Carbonyl O + Ring N (pyridone).[1][3] |
| Topological Polar Surface Area (TPSA) | ~33 Ų | Favorable for CNS penetration if LogP is optimized.[1][2][3] |
Synthesis & Manufacturing Protocols
Direct synthesis of 2-cyclopropylpyridin-4-ol is best achieved via a modular approach, avoiding the harsh conditions of de novo ring construction.[2] The Suzuki-Miyaura Coupling followed by Demethylation is the industry-standard "MedChem" route due to its reliability and scalability.
Validated Synthetic Workflow
Figure 2: Two-step synthetic pathway from commercially available precursors.[1]
Detailed Experimental Protocol
Step 1: Suzuki Coupling
-
Reagents: 2-Chloro-4-methoxypyridine (1.0 eq), Cyclopropylboronic acid (1.5 eq), Pd(dppf)Cl
(0.05 eq), K PO (3.0 eq).[1][2][3] -
Solvent: Toluene:Water (10:1).
-
Procedure:
-
Charge a reaction vial with the halide, boronic acid, base, and catalyst.
-
Degas the solvent mixture with N
for 10 minutes and add to the vial. -
Heat at 100°C for 4–12 hours. Monitor by LC-MS (Target M+H: ~150.09).[1]
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na
SO . Purify via flash chromatography (Hexane/EtOAc gradient).
-
Step 2: Demethylation (O-Dealkylation) [1][3]
-
Method A (Mild): Boron tribromide (BBr
) in DCM.[1][2][3]-
Add BBr
(3.0 eq) dropwise to the intermediate in DCM at 0°C. Warm to RT and stir for 2h. Quench with MeOH.
-
-
Method B (Robust/Scale-up): Pyridine Hydrochloride melt.[1][3]
-
Mix intermediate with Pyridine[3]·HCl (10 eq). Heat neat at 160°C for 2 hours.
-
-
Purification: The product is amphoteric. Neutralize to pH ~7 to precipitate, or use reverse-phase prep-HPLC.
Medicinal Chemistry Applications
Scaffold Hopping & Bioisosterism
The 2-cyclopropylpyridin-4-ol core is frequently used to replace:
-
2-Isopropylpyridin-4-ol: To block metabolic oxidation at the tertiary carbon.
-
2-Chloropyridin-4-ol: To reduce lipophilicity (LogP) while maintaining steric bulk.[1][2]
-
Phenol moieties: To introduce a hydrogen bond acceptor (pyridine N) and donor (OH/NH) with distinct pKa properties.[1][2][3]
Case Studies in Drug Development
-
Kinase Inhibition (Type II): In VEGFR or MET inhibitors, the pyridone oxygen often forms a hinge-binding interaction, while the cyclopropyl group sits in the hydrophobic specificity pocket, providing potency via shape complementarity.[2]
-
Allosteric Modulators: The scaffold appears in negative allosteric modulators (NAMs) for mGluR5, where the rigid cyclopropyl group fits into restricted lipophilic sub-pockets.[2][3]
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][3]
-
Handling: The pyridone form is generally stable but hygroscopic.[3] Store under inert atmosphere (N
) to prevent moisture uptake which can complicate stoichiometry in subsequent reactions. -
Reactivity: The C3 and C5 positions are nucleophilic (ortho to the hydroxyl/carbonyl).[1][3] Electrophilic aromatic substitution (e.g., halogenation) will occur readily at these positions.[1][3]
References
-
Tautomerism of Hydroxypyridines
-
Suzuki Coupling Methodologies
-
Medicinal Chemistry of Cyclopropanes
-
Compound Data Source
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. PubChemLite - 2-cyclopropylpyridin-4-ol (C8H9NO) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. audreyli.com [audreyli.com]
- 5. (2-Methylcyclopropyl)-pyridin-4-ylmethanol | C10H13NO | CID 67301642 - PubChem [pubchem.ncbi.nlm.nih.gov]
